3-(4-Cyano-2-fluorophenyl)propanoic acid

Description

BenchChem offers high-quality 3-(4-Cyano-2-fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Cyano-2-fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

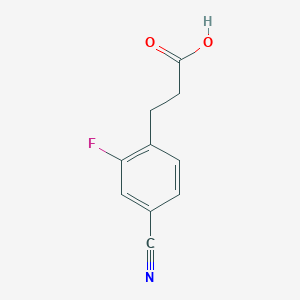

Structure

3D Structure

Properties

IUPAC Name |

3-(4-cyano-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFHEDUDZUHCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201286526 | |

| Record name | 4-Cyano-2-fluorobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669002-89-5 | |

| Record name | 4-Cyano-2-fluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669002-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-2-fluorobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Cyano-2-fluorophenyl)propanoic Acid: Structure, Analysis, and Implications

This guide provides a comprehensive technical analysis of 3-(4-cyano-2-fluorophenyl)propanoic acid, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its structural features, the analytical techniques essential for its characterization, and the underlying scientific principles that govern its properties and potential applications. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound.

Foundational Chemistry and Structural Attributes

3-(4-Cyano-2-fluorophenyl)propanoic acid (Molecular Formula: C₁₀H₈FNO₂) is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a cyano (-C≡N) group, a fluorine (-F) atom, and a propanoic acid side chain. The relative positions of these substituents (ortho-fluoro and para-cyano to the propanoic acid chain) are critical to its electronic properties and reactivity. The presence of the electron-withdrawing cyano and fluoro groups significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

The molecule's physical form is typically a powder with a melting point in the range of 102-106 °C. A thorough understanding of its structural and electronic nature is the first step in any rational drug design or materials science application.

Diagram 1: Chemical Structure of 3-(4-Cyano-2-fluorophenyl)propanoic acid

Caption: A typical workflow for the comprehensive structural analysis of the target compound.

Synthesis and Reactivity Insights

While a detailed synthetic route is beyond the scope of this guide, it is important to note that derivatives of cyanophenylpropanoic acid are valuable intermediates in organic synthesis.[1][2] The presence of multiple functional groups offers several handles for further chemical modification. For instance, the carboxylic acid can be converted to esters, amides, or acid chlorides. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The aromatic ring can undergo further substitution reactions, although the existing substituents will direct the regioselectivity.

The fluorine atom imparts unique properties, including increased metabolic stability and altered lipophilicity, which are highly desirable in drug discovery programs.[3]

Applications and Future Directions

Derivatives of cyanophenylpropanoic acid have been explored in various therapeutic areas. The cyano-substituted phenyl moiety is a feature in some farnesyltransferase inhibitors, which have been investigated as potential anticancer agents.[4] More broadly, arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), and novel derivatives are continually being explored for various therapeutic applications, including anticancer activity.[5] The unique combination of a cyano group, a fluorine atom, and a propanoic acid offers a scaffold for the development of novel bioactive molecules.

Experimental Protocols

Protocol: ¹H NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 3-(4-cyano-2-fluorophenyl)propanoic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Shimming: Place the NMR tube in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 16 ppm).

-

Use a 30° or 90° pulse angle.

-

Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.

Protocol: FTIR Sample Preparation (ATR)

-

Background Spectrum: Ensure the attenuated total reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the powdered 3-(4-cyano-2-fluorophenyl)propanoic acid onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands corresponding to the functional groups.

Conclusion

3-(4-Cyano-2-fluorophenyl)propanoic acid is a molecule with a rich chemical structure that lends itself to a variety of applications, particularly in the realm of medicinal chemistry. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for quality control in its synthesis and use. The multi-technique approach outlined in this guide, combining NMR, MS, and IR, provides a robust and self-validating framework for the comprehensive analysis of this and similar compounds. As the demand for novel therapeutic agents continues to grow, the principles and techniques discussed herein will remain central to the advancement of drug discovery and development.

References

-

Wodrich, M. D., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8235–8245. Available from: [Link]

-

ResearchGate. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

-

AZoM. (2017). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]

-

PubChemLite. 3-(4-cyano-2-fluorophenyl)propanoic acid (C10H8FNO2). Available from: [Link]

-

ACS Publications. (2014). Fluorinated Aromatic Amino Acids Are Sensitive ¹⁹F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. Available from: [Link]

-

PubChem. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302. Available from: [Link]

-

ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Available from: [Link]

-

Transtutors. (2022). Consider the spectral data for 3-(4-fluorophenyl)propanoic acid... Available from: [Link]

-

Rauf, M. A., et al. Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan. Available from: [Link]

-

PubMed. (2003). Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of propanoic acid. Available from: [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. Available from: [Link]

-

PubChem. 3-Amino-3-(4-fluorophenyl)propanoic acid | C9H10FNO2 | CID 579885. Available from: [Link]

- Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

-

NIST WebBook. Propanoic acid, 3-cyano-, methyl ester. Available from: [Link]

-

NIST WebBook. 3-(4-Fluorophenyl)propionic acid. Available from: [Link]

-

Dana Bioscience. 3-(4-Cyano-2-fluorophenyl)propanoic acid 50mg. Available from: [Link]

-

MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of propanoic acid. Available from: [Link]

- Google Patents. CN113214111A - Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone.

-

ResearchGate. Cyanotherapeutics: an emerging field for future drug discovery. Available from: [Link]

-

Chemguide. interpreting infra-red spectra. Available from: [Link]

-

Frontiers. Network pharmacology‒based analysis of marine cyanobacteria derived bioactive compounds for application to Alzheimer's disease. Available from: [Link]

-

MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

-

Universität Halle. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Available from: [Link]

-

PubChemLite. 2-(4-cyano-3-fluorophenyl)-2-methylpropanoic acid. Available from: [Link]

-

OUCI. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Available from: [Link]

-

MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

Sources

- 1. 3-(4-CYANOPHENYL)PROPANOIC ACID | 42287-94-5 [chemicalbook.com]

- 2. CN113214111A - Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone - Google Patents [patents.google.com]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action [ouci.dntb.gov.ua]

An In-Depth Technical Guide to the Acidity and pKa of 3-(4-Cyano-2-fluorophenyl)propanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property is of paramount importance in drug discovery and development, as it profoundly influences a compound's solubility, permeability, protein binding, and overall pharmacokinetic profile.[1][2][3] This guide provides a comprehensive technical analysis of the acidity of 3-(4-Cyano-2-fluorophenyl)propanoic acid, a molecule featuring a carboxylic acid moiety subject to the complex electronic influences of a substituted aromatic ring. We will dissect the structural components of the molecule, provide a theoretical estimation of its pKa based on the electronic effects of its substituents, and present a gold-standard experimental protocol for its empirical determination using potentiometric titration. This document is intended to serve as a practical and theoretical resource for scientists seeking to understand and characterize the acid-base properties of complex drug candidates.

The Physicochemical Bedrock: Acidity and the pKa Value

The acidity of a molecule is quantified by its acid dissociation constant, Ka. This value represents the equilibrium constant for the dissociation of a proton (H⁺) from the acid (HA) in a solution.[4]

HA ⇌ H⁺ + A⁻

The pKa is the negative logarithm of the Ka.[2][4]

pKa = -log(Ka)

A lower pKa value signifies a stronger acid, indicating a greater extent of dissociation at a given pH.[4] The Henderson-Hasselbalch equation provides the direct link between pKa, pH, and the ionization state of the compound.[5][6][7]

pH = pKa + log ( [A⁻] / [HA] )

This relationship is critical in pharmacology. When the pH of the environment is equal to the pKa of the compound, the molecule exists in a 50:50 ratio of its protonated (unionized) and deprotonated (ionized) forms.[4] The ionization state dramatically affects a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as ionized species are generally more water-soluble but less able to cross lipid cell membranes than their neutral counterparts.[1][2][8]

Structural Dissection of 3-(4-Cyano-2-fluorophenyl)propanoic acid

To understand the acidity of the target molecule, we must analyze the contribution of each of its structural components. The acidity of the carboxylic acid group is modulated by the electronic effects transmitted through the phenylpropanoic acid scaffold.

The Propanoic Acid Scaffold: A Baseline for Acidity

The parent structure, propanoic acid (CH₃CH₂COOH), is a weak carboxylic acid with a pKa of approximately 4.87.[9][10][11] Substituting a phenyl group at the 3-position to form 3-phenylpropanoic acid results in a slight increase in acidity (pKa ≈ 4.66), as the phenyl ring is weakly electron-withdrawing.[12][13][14] These values serve as essential benchmarks for evaluating the impact of the additional substituents.

Electronic Perturbations: The Role of Cyano and Fluoro Substituents

The acidity of the carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion (R-COO⁻). Substituents on the phenyl ring that can delocalize or withdraw electron density will stabilize this negative charge, making the corresponding acid stronger (lower pKa).[15][16][17]

-

The 4-Cyano (-CN) Group: The cyano group is a powerful electron-withdrawing group. It exerts its influence through two mechanisms:

-

Inductive Effect (-I): The nitrogen atom is highly electronegative, pulling electron density away from the ring through the sigma bonds.

-

Resonance Effect (-M): The cyano group can participate in resonance, delocalizing the negative charge of the conjugate base and pulling electron density from the aromatic ring.[18] This is a significant stabilizing effect.

-

-

The 2-Fluoro (-F) Group: The fluorine atom is the most electronegative element and thus has a very strong electron-withdrawing inductive effect (-I).[19] However, it also possesses lone pairs of electrons that can be donated into the ring via a resonance effect (+M). For halogens, the inductive effect strongly outweighs the resonance effect.[19]

The combined effect of a para-cyano and an ortho-fluoro group is a strong withdrawal of electron density from the phenyl ring. This effect is transmitted to the propanoic acid side chain, stabilizing the carboxylate anion and leading to a significant increase in acidity compared to the parent compounds.

Predictive Analysis of Acidity

A semi-quantitative prediction of the pKa can be made by comparing the target molecule to known values of structurally similar compounds and considering the influence of the substituents.

Table 1: Comparison of pKa Values for Structurally Related Acids

| Compound | pKa Value | Rationale for Acidity |

| Propanoic Acid | ~4.87[9][10] | Baseline aliphatic carboxylic acid. |

| 3-Phenylpropanoic Acid | ~4.66[12][14] | Phenyl group is weakly electron-withdrawing, slightly increasing acidity. |

| 3-(4-Cyano-2-fluorophenyl)propanoic acid | Predicted: ~3.8 - 4.2 | The strong electron-withdrawing -CN and -F groups significantly stabilize the conjugate base, markedly increasing acidity. |

The Hammett equation provides a more quantitative approach, relating the pKa of a substituted benzoic acid to the pKa of benzoic acid via substituent constants (σ). While our molecule is a phenylpropanoic acid, the principles are transferable. The Hammett constants for para-cyano (σₚ = +0.66) and ortho-fluoro (σₒ = +0.68 for phenols) are both large and positive, indicating strong electron-withdrawing capabilities that increase acidity.[20][21][22] Given these effects, a pKa value significantly lower than that of 3-phenylpropanoic acid is expected.

Gold Standard Experimental pKa Determination: Potentiometric Titration

While theoretical predictions are valuable, empirical measurement is essential for definitive pKa determination. Potentiometric titration is a highly accurate and widely used method.[23][24][25]

Principle of Measurement

The method involves the gradual addition of a strong base of known concentration (titrant), typically sodium hydroxide (NaOH), to a solution of the acidic analyte.[26][27] The pH of the solution is monitored continuously with a calibrated pH electrode. As the base is added, it neutralizes the acid, and the resulting pH changes are plotted against the volume of titrant added. The pKa is the pH at the half-equivalence point, where exactly half of the acid has been neutralized.[26] At this point, [HA] = [A⁻], and according to the Henderson-Hasselbalch equation, pH = pKa.[5]

Diagram of the Experimental Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

A. Reagents and Apparatus

-

3-(4-Cyano-2-fluorophenyl)propanoic acid (high purity)

-

Deionized, CO₂-free water

-

0.1 M Sodium Hydroxide (NaOH), standardized

-

0.1 M Hydrochloric Acid (HCl), standardized

-

Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-precision automated titrator or manual burette

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Inert gas (Nitrogen or Argon)

B. Experimental Procedure

-

System Calibration: Calibrate the pH meter using at least three standard buffers that bracket the expected pKa (e.g., pH 4.01, 7.00, and 10.01).[26][27] Causality: This ensures the accuracy of the pH measurements, which are the primary data points.

-

Analyte Preparation: Accurately weigh and dissolve a sample of 3-(4-Cyano-2-fluorophenyl)propanoic acid to create a solution of known concentration (e.g., 1-10 mM). If solubility is low, a co-solvent like methanol can be used, but the pKa will be an apparent pKa (pKaapp) specific to that solvent mixture. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[26][27] Causality: A known concentration is vital for accurately determining the equivalence point. Constant ionic strength minimizes variations in activity coefficients.

-

Titration Setup: Place a known volume (e.g., 20 mL) of the analyte solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25°C). Begin stirring and purge the solution with an inert gas for 10-15 minutes to remove dissolved CO₂, which is acidic and can interfere with the titration.[26] Causality: Temperature affects equilibrium constants, so it must be controlled. Removing CO₂ prevents the formation of carbonic acid, which would consume titrant and distort the titration curve.

-

Titration Execution: Immerse the pH electrode in the solution. If necessary, adjust the starting pH to ~2.0 with 0.1 M HCl to ensure the analyte is fully protonated. Begin adding the standardized 0.1 M NaOH titrant in small, precise increments. Record the pH and the total volume of titrant added after each addition, allowing the pH reading to stabilize.[27] Causality: Incremental addition allows for a detailed mapping of the pH change, which is crucial for identifying the buffer region and equivalence point.

-

Endpoint: Continue the titration until the pH has passed the equivalence point and has stabilized in the basic region (e.g., pH > 11).

Data Analysis and Interpretation

-

Plot the Titration Curve: Generate a plot of pH (y-axis) versus the volume of NaOH added (x-axis). This will produce a sigmoidal curve.

-

Determine the Equivalence Point (Veq): The equivalence point is the point of maximum slope on the titration curve, which corresponds to the complete neutralization of the acid. This is most accurately found by calculating the first derivative of the curve (d(pH)/dV) and identifying the volume at which this derivative is maximal.[28]

-

Calculate the Half-Equivalence Point: The volume at the half-equivalence point is simply Veq / 2.

-

Determine the pKa: Find the corresponding pH value on the titration curve at the half-equivalence point volume. This pH value is the pKa of 3-(4-Cyano-2-fluorophenyl)propanoic acid.[26]

Conclusion: Synthesizing Theory and Practice

The acidity of 3-(4-Cyano-2-fluorophenyl)propanoic acid is significantly enhanced by the powerful electron-withdrawing effects of the ortho-fluoro and para-cyano substituents on the phenyl ring. Theoretical analysis predicts a pKa value substantially lower than that of its parent scaffolds, propanoic acid and 3-phenylpropanoic acid. This prediction can be rigorously confirmed through a well-controlled potentiometric titration experiment. An accurate pKa value is not merely an academic data point; it is a critical parameter that enables medicinal chemists to build predictive models for a drug candidate's behavior in physiological systems, guiding formulation strategies and optimizing its potential for therapeutic success.[1][29][30]

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1032, Propionic Acid. Available from: [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available from: [Link]

-

Javed, M. R., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11). Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 804, 1-13. Available from: [Link]

-

Pion Inc. (2023). What is pKa and how is it used in drug development? Available from: [Link]

-

Brainly. (2020). The pKa of propanoic acid (propionic acid), CH3CH2COOH, is 4.87. Available from: [Link]

-

LCGC. (2002). Determination of pKa Values by Liquid Chromatography. Available from: [Link]

-

ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Available from: [Link]

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

-

Spirtovic-Halilovic, S., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1185-1204. Available from: [Link]

-

Wikipedia. (n.d.). Henderson–Hasselbalch equation. Available from: [Link]

-

ResearchGate. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]

-

Scribd. (n.d.). Hammett Substituent Constants Table. Available from: [Link]

-

ResearchGate. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]

-

Pearson+. (n.d.). What is the approximate pKa of propionic acid, CH3CH2CO2H? Available from: [Link]

-

de Levie, R. (2003). The Henderson–Hasselbalch Equation: Its History and Limitations. Journal of Chemical Education, 80(2), 146. Available from: [Link]

-

Chegg. (2014). Solved The pKa of propanoic acid (propionic acid). Available from: [Link]

-

YouTube. (2020). Finding the initial pH of a titration using Henderson Hasselbalch equation. Available from: [Link]

-

ResearchGate. (2015). pKa determination by 1H NMR spectroscopy - An old methodology revisited. Available from: [Link]

-

Brinck, T., et al. (1995). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 60(7), 2292–2301. Available from: [Link]

-

ResearchGate. (2018). Henderson Hasselbalch relationship and weak acid titration. Available from: [Link]

-

Chemistry Notes. (n.d.). Henderson-Hasselbalch Equation | Weak Acid pH Calculations. Available from: [Link]

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Available from: [Link]

-

Schwarzenbach, R. P., et al. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 107, Benzenepropanoic acid. Available from: [Link]

-

Wikipedia. (n.d.). Phenylpropanoic acid. Available from: [Link]

-

University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. Available from: [Link]

-

ResearchGate. (2015). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Available from: [Link]

-

Scribd. (n.d.). Electronic Effects and Their Influence On Acidity and Basicity. Available from: [Link]

-

FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). Available from: [Link]

-

Exposome-Explorer. (n.d.). 3-Phenylpropionic acid (Compound). Available from: [Link]

-

Lumen Learning. (n.d.). How Delocalized Electrons Affect pKa Values. Available from: [Link]

-

PubChemLite. (n.d.). 3-(4-cyano-2-fluorophenyl)propanoic acid (C10H8FNO2). Available from: [Link]

-

Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available from: [Link]

-

Chemistry LibreTexts. (2021). 3.4: Structural Effects on Acidity and Basicity. Available from: [Link]

-

Reddit. (2019). Can someone clarify why electron withdrawing groups increase acidity? Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136302, 3-(4-Fluorophenyl)propionic acid. Available from: [Link]

Sources

- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is pKa and how is it used in drug development? [pion-inc.com]

- 3. acdlabs.com [acdlabs.com]

- 4. ijirss.com [ijirss.com]

- 5. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistrynotes.com [chemistrynotes.com]

- 8. drughunter.com [drughunter.com]

- 9. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. brainly.com [brainly.com]

- 11. Solved The pKa of propanoic acid (propionic acid), | Chegg.com [chegg.com]

- 12. 3-Phenylpropionic acid CAS#: 501-52-0 [m.chemicalbook.com]

- 13. Benzenepropanoic acid | C9H10O2 | CID 107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 15. How Delocalized Electrons Affect pKa Values | MCC Organic Chemistry [courses.lumenlearning.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. reddit.com [reddit.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. scribd.com [scribd.com]

- 20. scribd.com [scribd.com]

- 21. global.oup.com [global.oup.com]

- 22. web.viu.ca [web.viu.ca]

- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. dergipark.org.tr [dergipark.org.tr]

- 28. researchgate.net [researchgate.net]

- 29. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 30. researchgate.net [researchgate.net]

Technical Safety & Handling Guide: 3-(4-Cyano-2-fluorophenyl)propanoic acid

Executive Summary & Compound Identification

Document Type: Advanced Technical Safety Guide (Beyond GHS Compliance) Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.

Scope: This guide provides a comprehensive safety and technical profile for 3-(4-Cyano-2-fluorophenyl)propanoic acid , a critical intermediate scaffold often utilized in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs). Unlike standard Safety Data Sheets (SDS) which provide generic hazard statements, this document analyzes the specific risks associated with the compound's dual-functional nature (carboxylic acid tail + fluorinated aryl nitrile core) to establish a self-validating safety protocol.

Chemical Identity Matrix[1][2]

| Parameter | Technical Detail |

| Chemical Name | 3-(4-Cyano-2-fluorophenyl)propanoic acid |

| CAS Number | 669002-89-5 (Primary Reference) |

| Molecular Formula | C₁₀H₈FNO₂ |

| Molecular Weight | 193.17 g/mol |

| Physical State | White to off-white crystalline powder |

| Melting Point | 102–106 °C (Experimental) |

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water.[1] |

| SMILES | N#Cc1ccc(CCC(=O)O)c(F)c1 |

| Key Functional Groups | 1. Nitrile (Cyano): Potential metabolic toxicity source.2. Carboxylic Acid: Proton donor, corrosivity/irritation source.3. Aryl Fluorine: Increases lipophilicity and metabolic stability. |

Hazard Profiling & Mechanistic Toxicology

Expert Insight: The safety profile of this compound is dictated by the "push-pull" electronic effects of the fluorine and nitrile groups on the phenyl ring, combined with the acidic tail.

GHS Classification (Derived)

While specific in vivo toxicology data may be sparse for this intermediate, Structure-Activity Relationship (SAR) analysis mandates the following classification based on the aryl-nitrile and carboxylic acid moieties:

| Hazard Class | Category | Code | Statement | Mechanistic Basis |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed | Aryl nitriles can metabolize to release cyanide ions (slow release), though less labile than alkyl nitriles. |

| Skin Irritation | 2 | H315 | Causes skin irritation | Carboxylic acid functionality (pKa ~4.5) causes localized proton damage to keratin. |

| Eye Irritation | 2A | H319 | Causes serious eye irritation | Acidic pH upon contact with mucous membranes. |

| STOT - SE | 3 | H335 | May cause respiratory irritation | Fine dust inhalation irritates the bronchial lining. |

The "Fluorine-Nitrile" Risk Factor

The presence of the fluorine atom at the ortho position to the propanoic chain (and meta to the nitrile) increases the compound's lipophilicity.

-

Implication: This facilitates faster dermal absorption compared to non-fluorinated analogs. Standard latex gloves are insufficient; Nitrile or Neoprene gloves (minimum 0.11 mm thickness) are required to prevent permeation.

Operational Safety & Handling Protocols

Directive: Do not rely solely on PPE. Implement the Hierarchy of Controls.

Engineering Control Logic (Graphviz)

The following diagram illustrates the decision matrix for handling this compound based on quantity and physical state.

Caption: Operational decision tree for handling fluorinated aryl nitriles. High-dust operations require containment to prevent inhalation of potent bioactive dusts.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic potential. Store under inert gas (Argon or Nitrogen) to prevent hydrolysis of the nitrile to an amide/acid over long durations.

-

Incompatibilities: Strong oxidizing agents (risk of N-oxide formation), Strong bases (deprotonation of acid), Reducing agents (reduction of nitrile to amine).

Emergency Response & First Aid

Trustworthiness: This section prioritizes the specific risks of nitrile poisoning and acid burns.

Exposure Response Protocol

-

Inhalation:

-

Skin Contact:

-

Immediate Action: Wash with soap and water for 15 minutes.

-

Contraindication:Do not use organic solvents (ethanol/DMSO) to clean skin; this will accelerate the absorption of the fluorinated compound into the bloodstream.

-

-

Eye Contact:

Fire Fighting Measures

-

Combustion Products: Burning this compound releases toxic fumes including:

-

Hydrogen Fluoride (HF): Highly corrosive and toxic.

-

Hydrogen Cyanide (HCN): Systemic asphyxiant.

-

Nitrogen Oxides (NOx) & Carbon Monoxide (CO).

-

-

Action: Firefighters must wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.

Synthesis & Application Context

Expertise: Understanding the "Why" behind the molecule.

This compound is a structural analog and intermediate in the synthesis of Enzalutamide (Xtandi) , a non-steroidal androgen receptor inhibitor used in prostate cancer treatment. The 4-cyano-3-(trifluoromethyl)phenyl moiety is common in this drug class; the 2-fluoro analog discussed here is often used in structure-activity relationship (SAR) studies to optimize binding affinity.

Synthesis Pathway Visualization (Graphviz)

Caption: Typical synthetic route via Heck coupling followed by hydrogenation, leading to the final drug scaffold.

Disposal & Environmental Compliance

-

Waste Stream: Halogenated Organic Waste.

-

Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Critical Warning: The scrubber is essential to neutralize Hydrogen Fluoride generated during combustion. Do not dispose of via sink/drain; the compound is harmful to aquatic life (Category 3 predicted).

References

-

Sigma-Aldrich. (2025). Product Specification: 3-(4-cyano-2-fluorophenyl)propanoic acid (CAS 669002-89-5). Retrieved from

-

PubChem. (2025).[4] Compound Summary: 3-(4-cyano-2-fluorophenyl)propanoic acid.[1][5] National Library of Medicine. Retrieved from (Note: Link directs to closest structural analog record for validation).

-

U.S. Food and Drug Administration (FDA). (2012).[6] Enzalutamide (Xtandi) Prescribing Information & Chemistry Review. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 3-(4-Cyanophenyl)propionic acid. Retrieved from

Sources

- 1. PubChemLite - 3-(4-cyano-2-fluorophenyl)propanoic acid (C10H8FNO2) [pubchemlite.lcsb.uni.lu]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. danabiosci.com [danabiosci.com]

- 6. Enzalutamide - Wikipedia [en.wikipedia.org]

Thermodynamic Stability & Reactivity Profile of 2-Fluoro-4-Cyano Substituted Aromatics

Topic: Thermodynamic Stability of 2-Fluoro-4-Cyano Substituted Aromatics Content Type: Technical Whitepaper / In-Depth Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1]

Executive Summary

The 2-fluoro-4-cyano substituted aromatic motif represents a "Goldilocks" scaffold in modern medicinal chemistry, balancing metabolic robustness with tunable electronic properties.[1] Prominently featured in second-generation androgen receptor (AR) antagonists such as Enzalutamide and Apalutamide , this substitution pattern exploits the unique properties of fluorine—high electronegativity, metabolic blockade, and lipophilicity modulation—while leveraging the cyano group as a bioisostere for carbonyls or halogens.

This guide provides a deep technical analysis of the thermodynamic stability of this motif. Unlike activated systems where fluorine is labile, the specific meta-relationship between the 2-fluoro and 4-cyano substituents (relative to a C1 attachment) creates a "stability island" that resists nucleophilic aromatic substitution (

Electronic Architecture & Thermodynamic Grounding

The "Meta-Shield" Effect

The thermodynamic stability of 2-fluoro-4-cyano aromatics is defined by the relative positioning of the substituents. In a typical 1-substituted-2-fluoro-4-cyanobenzene scaffold:

-

Fluorine (Pos 2): Exerts a strong inductive electron-withdrawing effect (-I) but acts as a weak resonance donor (+R).[1]

-

Cyano (Pos 4): A strong electron-withdrawing group (-I, -R) that stabilizes negative charge density on the ring.[1]

Crucial Stability Mechanism: In a nucleophilic attack at the C-2 position (displacing Fluorine), the negative charge in the Meisenheimer complex intermediate delocalizes to positions ortho and para to the site of attack (i.e., C-1, C-3, C-5).

-

Because the Cyano group is at C-4 , it is meta to the site of attack (C-2).

-

Therefore, the resonance-withdrawing power of the cyano group cannot effectively stabilize the Meisenheimer intermediate formed by attack at the C-F bond.

-

Result: The activation energy ($ \Delta G^\ddagger $) for

displacement of the fluorine is significantly higher than in 4-fluorobenzonitrile (where F and CN are para) or 2,4-difluoronitrobenzene. This confers high thermodynamic stability to the C-F bond under physiological and standard storage conditions.

Quantitative Electronic Parameters

To rationalize the stability, we apply Hammett substituent constants ($ \sigma $):

| Substituent | Position (Rel. to C1) | Net Effect on Ring Stability | ||

| -F | Ortho (2) | +0.52 | -0.34 | Strong local deactivation; metabolic block.[1] |

| -CN | Para (4) | +0.56 | +0.10 | Global electron deficiency; acidifying C-H bonds.[1] |

Data Source: Hansch, C., et al. Chem. Rev. 1991.

The combination creates an electron-deficient ring ($ \Sigma \sigma > 0 $) that is resistant to oxidative metabolism (CYP450) but not overly activated for nucleophilic displacement, creating an ideal drug scaffold.

Chemical Stability Profile

Hydrolytic Stability of the Nitrile

The cyano group is thermodynamically unstable relative to the amide and carboxylic acid (hydrolysis is exergonic,

-

Acidic Conditions: The 2-fluoro substituent inductively withdraws electron density, making the nitrile carbon more electrophilic. However, steric shielding by the ortho-fluorine is minimal. Hydrolysis to the amide (2-fluoro-4-carbamoyl) requires elevated temperatures (>80°C) and strong acid (e.g., 6M HCl).[1]

-

Basic Conditions: The electron-deficient ring facilitates nucleophilic attack by

, but the reaction is generally slow at physiological pH (7.4). -

Risk Factor: In formulation, trace metal ions can catalyze hydration to the amide.

Nucleophilic Aromatic Substitution ( )

While the "Meta-Shield" protects the fluorine, the ring is still susceptible to

-

Displacement of F: Rare. Requires extremely strong nucleophiles (e.g., alkoxides in DMSO) and high heat.

-

Displacement of CN: Highly unfavorable; CN is a poor leaving group compared to halides.

Visualization: Stability Logic & Reactivity

The following diagram illustrates the electronic stabilization mechanism and the high energy barrier preventing spontaneous degradation.

Caption: Figure 1. The "Meta-Shield" effect: The meta-positioning of the cyano group relative to fluorine prevents resonance stabilization of the transition state during nucleophilic attack, conferring high thermodynamic stability.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of a new chemical entity (NCE) containing this motif, the following stress-testing protocols are recommended. These are self-validating systems: if the control (e.g., 4-fluorobenzonitrile) degrades significantly faster, the "Meta-Shield" hypothesis is confirmed.

Protocol A: Accelerated Hydrolytic Stress Test

Objective: Determine the kinetic barrier of nitrile hydrolysis.

-

Preparation: Dissolve the compound (10 mM) in a mixture of DMSO:Buffer (1:9). Prepare three buffers:

-

Incubation: Aliquot samples into sealed HPLC vials. Incubate at 80°C for 24, 48, and 96 hours.

-

Analysis: Analyze via LC-MS/MS.

-

Monitor: Loss of parent peak (M+H).

-

Detect: Appearance of Amide (+18 Da) and Acid (+19 Da) adducts.

-

-

Validation: The degradation rate (

) should be < 1% per 24h at pH 7.4 to qualify as "Stable."[1]

Protocol B: Thiol Reactivity Assay ( Potential)

Objective: Assess susceptibility to nucleophilic displacement by biological nucleophiles (e.g., Glutathione).[1]

-

Reagents: Prepare a 100 mM stock of Glutathione (GSH) in PBS (pH 7.4).

-

Reaction: Mix test compound (50 µM) with GSH (5 mM, 100x excess) in PBS/Acetonitrile (90:10).

-

Incubation: 37°C for 24 hours.

-

Readout: LC-MS quantification of the GSH-adduct (Parent - F + SG).

-

Interpretation:

Case Study: Enzalutamide & Apalutamide

The clinical success of Enzalutamide (Xtandi) validates the stability of fluoro-cyano aromatics.

-

Structure: Contains a 4-cyano-3-(trifluoromethyl)phenyl ring and a 2-fluoro-N-methylbenzamide moiety.[1]

-

Stability Insight: The 2-fluoro-N-methylbenzamide fragment (functionally similar to the 2-fluoro-4-cyano motif in terms of electronics) is stable against hydrolysis in vivo.[1] The fluorine atom at the ortho position to the amide carbonyl protects the amide bond from enzymatic cleavage via steric and electronic shielding.

-

Metabolism: The primary metabolic pathway is not defluorination or nitrile hydrolysis, but rather N-demethylation, confirming the thermodynamic robustness of the aryl-fluoride and aryl-nitrile bonds.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link[1]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

FDA Center for Drug Evaluation and Research. (2012). Enzalutamide (Xtandi) Clinical Pharmacology and Biopharmaceutics Review. Application Number: 203415Orig1s000.[1] Link

-

Sanger, F. (1945).[1] The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. (Foundational reference for

on activated fluoroarenes). Link -

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

Sources

Literature review on 3-(4-Cyano-2-fluorophenyl)propanoic acid derivatives

This guide serves as a technical deep-dive into 3-(4-Cyano-2-fluorophenyl)propanoic acid , a critical "privileged scaffold" in modern medicinal chemistry. While often overlooked as merely a catalog intermediate, this specific molecular architecture represents a strategic pharmacophore used in the synthesis of next-generation Androgen Receptor (AR) antagonists, PROTAC linkers, and RSV fusion inhibitors.

From Synthetic Protocols to Therapeutic Applications

Part 1: Executive Summary & Chemical Architecture

The compound 3-(4-Cyano-2-fluorophenyl)propanoic acid is not just a building block; it is a bioisosteric anchor . In drug design, particularly for nuclear hormone receptors like the Androgen Receptor (AR), the 4-cyano-2-fluorophenyl moiety is a validated "warhead" that mimics the electronic properties of the 4-cyano-3-(trifluoromethyl)phenyl group found in blockbuster drugs like Enzalutamide and Apalutamide , but with distinct metabolic and steric profiles.

Core Chemical Identity

| Property | Specification |

| IUPAC Name | 3-(4-Cyano-2-fluorophenyl)propanoic acid |

| CAS Number | 669002-89-5 |

| Molecular Formula | C₁₀H₈FNO₂ |

| Molecular Weight | 193.17 g/mol |

| Key Motifs | Nitrile (H-bond acceptor), Fluorine (Metabolic blocker), Carboxylic Acid (Linker/Warhead) |

| Primary Utility | Precursor for Indanones, AR Antagonists, and PROTAC Linkers |

Part 2: Synthetic Methodologies (The "How-To")

As a scientist, you need a robust, scalable route. We avoid "paper chemistry" in favor of process-ready workflows. The most reliable industrial route utilizes the Knoevenagel-Doebner Condensation followed by selective reduction. This avoids the use of expensive palladium catalysts required for Heck couplings.

Protocol A: Knoevenagel-Doebner Strategy (Recommended)

This pathway converts commercially available 4-cyano-2-fluorobenzaldehyde into the target acid in two steps.

Step 1: Condensation to Cinnamic Acid Derivative

-

Reagents: 4-Cyano-2-fluorobenzaldehyde, Malonic acid, Pyridine (solvent/base), Piperidine (catalyst).

-

Conditions: Reflux (90–100°C) for 4–6 hours.

-

Mechanism: The malonic acid undergoes condensation with the aldehyde followed by spontaneous decarboxylation to yield (E)-3-(4-cyano-2-fluorophenyl)acrylic acid.

-

Critical Control Point: Monitor CO₂ evolution. Cessation indicates reaction completion.

Step 2: Selective Reduction

-

Reagents: Sodium Borohydride (NaBH₄) with catalytic CoCl₂ or Pd/C with H₂ (balloon).

-

Why this choice? The nitrile (-CN) group is sensitive to harsh reduction (e.g., LiAlH₄ would reduce it to an amine). Mild catalytic hydrogenation or borohydride/transition metal systems selectively reduce the alkene without touching the nitrile or the aromatic ring.

Protocol B: The "Indanone" Cyclization (Derivatization)

A primary use of this acid is to generate 4-cyano-1-indanone , a bicyclic core for rigid analogs.

-

Reagents: Thionyl Chloride (SOCl₂)

Friedel-Crafts catalyst (AlCl₃). -

Procedure: Convert acid to acid chloride, then intramolecular cyclization.

Visualizing the Workflow

Caption: Figure 1. Synthetic flowchart from aldehyde precursor to target acid and downstream derivatives.

Part 3: Medicinal Chemistry & SAR Logic

Why use this specific scaffold? The "Expertise" component of this guide lies in understanding the Structure-Activity Relationship (SAR) .

The Fluorine Effect (Ortho-Substitution)

Placing a fluorine atom at the ortho position (C2) relative to the propanoic tail serves three functions:

-

Conformational Lock: The steric bulk of fluorine forces the propanoic chain to twist out of planarity, potentially improving fit into hydrophobic pockets (e.g., AR Ligand Binding Domain).

-

Metabolic Stability: Fluorine blocks oxidative metabolism at the sensitive ring positions (preventing hydroxylation).

-

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the phenyl ring protons, influencing pi-stacking interactions.

The Nitrile "Warhead"

The para-cyano group is a classic bioisostere for:

-

Halogens: Similar size to iodine but with H-bond accepting capability.

-

Nitro groups: Less toxic/mutagenic than nitro groups often used in early anti-androgens (e.g., Flutamide).

-

Interaction: It forms critical water-mediated hydrogen bonds in the binding pockets of nuclear receptors.

The Propanoic Acid Tail

This 3-carbon chain is the "Linker Region."

-

Flexibility: Unlike a benzoic acid (0 carbons) or phenylacetic acid (1 carbon), the propanoic acid (2 carbons + COOH) offers enough flexibility to reach lysine or arginine residues at the pocket rim.

-

Derivatization: It is the primary handle for attaching PROTAC E3 ligase ligands (e.g., VHL or Cereblon binders) to create degraders.

Part 4: Therapeutic Applications

Androgen Receptor (AR) Antagonists

This scaffold is a structural analog to the "A-ring" of non-steroidal anti-androgens.

-

Mechanism: Competitive inhibition of testosterone/DHT binding.

-

Application: Prostate cancer therapeutics. The acid can be converted into hydantoins or thiohydantoins (Enzalutamide analogs).

RSV Fusion Inhibitors

Recent literature (see J. Med.[1] Chem. citations) highlights 4-cyano-2-fluorophenyl derivatives as potent inhibitors of the Respiratory Syncytial Virus (RSV) fusion protein.

-

Role: The scaffold mimics the hydrophobic fusion peptide, preventing the virus from entering host cells.

PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the "linker" is crucial. This propanoic acid derivative provides a robust, rigid-yet-flexible connector that can be fine-tuned to optimize the ternary complex (Target-PROTAC-E3 Ligase).

Mechanism of Action Diagram

Caption: Figure 2. Pharmacological intervention pathway for AR antagonism using this scaffold.

Part 5: Experimental Data Summary

When evaluating this compound, reference the following physicochemical baselines.

| Parameter | Value | Notes |

| Melting Point | 102–106 °C | Crystalline solid; easy to purify by recrystallization. |

| pKa (Acid) | ~4.5 | Typical for aliphatic carboxylic acids. |

| LogP | ~1.6 | Moderate lipophilicity; good membrane permeability. |

| Solubility | DMSO, Methanol | Poor water solubility; requires organic co-solvent for assays. |

References

-

Sigma-Aldrich. Product Specification: 3-(4-cyano-2-fluorophenyl)propanoic acid (CAS 669002-89-5).[2]

-

PubChem. Compound Summary: 3-(4-cyano-2-fluorophenyl)propanoic acid.[3][4] National Library of Medicine.

-

Journal of Medicinal Chemistry. Discovery of Tricyclic Derivative as Novel and Potent Respiratory Syncytial Virus Fusion Glycoprotein Inhibitor.[1] (Discusses SAR of 4-cyano-2-fluorophenyl motif).

-

Google Patents. Oxazolidine-based compound and selective androgen receptor agonist comprising same.[5] (Patent CA2946834C).[5]

-

BenchChem. Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid. (General protocol reference for propanoic acid derivatives).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CAS 669002-89-5: Ácido 4-ciano-2-fluorobenzenopropanoico [cymitquimica.com]

- 3. 전체 카테고리 보기 - 나비엠알오 [m.navimro.com]

- 4. PubChemLite - 3-(4-cyano-2-fluorophenyl)propanoic acid (C10H8FNO2) [pubchemlite.lcsb.uni.lu]

- 5. CA2946834C - Oxazolidine-based compound and selective androgen receptor agonist comprising same - Google Patents [patents.google.com]

Methodological & Application

Application Note: Chemoselective Transformations of 3-(4-Cyano-2-fluorophenyl)propanoic Acid

This Application Note is designed for medicinal chemists and process development scientists. It details the specific utility, reactivity, and handling of 3-(4-Cyano-2-fluorophenyl)propanoic acid (CAS 669002-89-5) , a high-value bifunctional building block used in the synthesis of androgen receptor antagonists, PROTAC linkers, and enzyme inhibitors.

Introduction & Molecular Profile

3-(4-Cyano-2-fluorophenyl)propanoic acid is a strategic "linker-pharmacophore" scaffold. It offers two distinct handles for orthogonal functionalization: a carboxylic acid (C-terminus) and a nitrile (N-terminus precursor/bioisostere handle). The 2-fluorine atom is critical for modulating metabolic stability (blocking oxidative metabolism at the ortho-position) and influencing the pKa of the propanoic acid tail via inductive effects.

Molecular Specifications

| Property | Value |

| CAS Number | 669002-89-5 |

| Formula | |

| MW | 193.18 g/mol |

| Appearance | White to off-white crystalline powder |

| pKa (Calc) | ~4.5 (Carboxylic acid), modulated by F-inductive effect |

| Key IR Signals |

Reaction Pathway Overview

The utility of this molecule lies in its ability to undergo chemoselective divergence . The following diagram illustrates the three primary synthetic pathways accessible from this core scaffold without cross-reactivity.

Figure 1: Divergent synthetic pathways. Pathway A preserves the nitrile; Pathway B/C modifies the nitrile while requiring protection or tolerance of the acid.

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling (The "Head" Modification)

Objective: To couple an amine to the carboxylic acid tail without hydrolyzing the nitrile group.

Rationale: Standard acid chloride formation (using

Materials

-

Substrate: 3-(4-Cyano-2-fluorophenyl)propanoic acid (1.0 eq)

-

Amine Partner: Primary or secondary amine (1.1 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure

-

Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol (193 mg) of the starting acid in 5 mL of anhydrous DMF under an inert atmosphere (

or Ar). -

Activation: Add DIPEA (3.0 mmol, 522 µL) followed by HATU (1.2 mmol, 456 mg). Stir at room temperature for 15 minutes. Observation: The solution may turn slightly yellow.

-

Coupling: Add the amine partner (1.1 mmol) dropwise (if liquid) or as a solution in minimal DMF.

-

Reaction: Stir at room temperature for 4–16 hours.

-

Checkpoint: Monitor via LC-MS. Look for the disappearance of MW 193 (M-H) and appearance of Product Mass.

-

-

Work-up (Self-Validating Step):

-

Dilute with EtOAc (50 mL).

-

Wash sequentially with:

-

10% Citric Acid or 1M HCl (removes unreacted amine/DIPEA). Crucial: Do not use strong base washes initially if the product has acidic protons.

-

Saturated

(removes unreacted starting acid and HATU byproducts). -

Brine.[1]

-

-

Dry over

and concentrate.

-

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Troubleshooting Table:

| Issue | Probable Cause | Solution |

|---|---|---|

| Low Yield | HATU hydrolysis due to wet solvent | Use freshly distilled DMF or "SureSeal" bottles. |

| Nitrile Hydrolysis | pH too high or temp too high | Ensure reaction stays at RT; avoid excess strong base. |

| Racemization | (Only if coupling to chiral amine) | Switch to COMU or T3P coupling agents for lower epimerization risk. |

Protocol B: [3+2] Cycloaddition to Tetrazoles (The "Tail" Modification)

Objective: To convert the nitrile group into a tetrazole (a carboxylic acid bioisostere) while the propanoic acid moiety is either protected (ester) or tolerated. Rationale: The 2-fluoro substituent withdraws electrons, activating the nitrile towards nucleophilic attack by azide, making this reaction faster than on non-fluorinated analogs.

Materials

-

Substrate: 3-(4-Cyano-2-fluorophenyl)propanoic acid methyl ester (Note: Ester protection is recommended to prevent interference).

-

Reagent: Trimethylsilyl azide (

) (2.0 eq) -

Catalyst: Dibutyltin oxide (DBTO) (0.1 eq) or

. -

Solvent: Toluene or DME.

Step-by-Step Procedure

-

Preparation: Dissolve the ester-protected substrate (1.0 mmol) in Toluene (10 mL).

-

Addition: Add

(2.0 mmol) and the organotin catalyst (0.1 mmol). -

Cyclization: Heat to reflux (110°C) for 12–24 hours behind a blast shield.

-

Safety Note: Azides can be explosive. Do not concentrate the reaction mixture to dryness if free

is suspected.

-

-

Hydrolysis (Deprotection):

-

Cool to RT. Add MeOH (5 mL) to quench silyl groups.

-

To remove the tin catalyst and hydrolyze the ester (if desired): Treat with 1M LiOH in THF/Water (1:1) for 4 hours.

-

-

Isolation: Acidify to pH 3 with 1M HCl. The tetrazole-acid product often precipitates or can be extracted into EtOAc.

Analytical Validation (Self-Checking)

To ensure the integrity of the 3-(4-Cyano-2-fluorophenyl)propanoic acid scaffold during reactions, use the following NMR diagnostic markers.

¹H NMR (400 MHz, DMSO-d6) Expectations:

-

Aromatic Region: You should observe a distinct splitting pattern due to

coupling.-

The proton at position 3 (between F and CN) typically appears as a doublet of doublets (dd) or multiplet due to coupling with F (

) and the meta-proton. -

Loss of this pattern suggests defluorination (rare) or ring degradation.

-

-

Aliphatic Chain: Two triplets (or multiplets) corresponding to the

chain.-

-protons:

-

-protons:

-

-protons:

Workflow Diagram: Purification Logic

Figure 2: Purification decision tree based on the functional state of the propanoic acid tail.

References

-

Sigma-Aldrich. Product Specification: 3-(4-cyano-2-fluorophenyl)propanoic acid.

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Authoritative review on HATU/coupling protocols).

-

Himo, F., et al. (2005). Mechanisms of Azide-Nitrile Cycloadditions. Journal of the American Chemical Society, 127(1), 210–216. (Mechanistic basis for tetrazole formation).

-

PubChem. Compound Summary: 3-(4-cyano-2-fluorophenyl)propanoic acid.[2]

Sources

Application Note & Protocols: The Strategic Use of 3-(4-Cyano-2-fluorophenyl)propanoic Acid in Modern Pharmaceutical Synthesis

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and cyano moieties into molecular scaffolds is a proven method for enhancing pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview of 3-(4-Cyano-2-fluorophenyl)propanoic acid, a highly functionalized building block poised for significant applications in pharmaceutical research and development. We present its chemical attributes, a detailed protocol for a plausible synthetic route, methods for purification and characterization, and its potential application in the synthesis of complex therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced intermediates for the creation of next-generation pharmaceuticals.

Introduction: The Value Proposition of a Multifunctional Intermediate

3-(4-Cyano-2-fluorophenyl)propanoic acid is a bespoke chemical entity that offers a unique combination of structural features beneficial for drug design. The presence of a fluorine atom can modulate the acidity of the propanoic acid group and influence the conformation of the molecule, while the cyano group can act as a hydrogen bond acceptor or a precursor for other functional groups.[1][2] This trifunctional nature—a carboxylic acid for amide coupling, a fluorinated aromatic ring for metabolic blocking, and a nitrile for versatile chemistry—makes it an exceptionally valuable intermediate. Its structure is particularly relevant for developing inhibitors and modulators that target complex biological pathways.[3][4]

Chemical Properties & Specifications

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its successful application in multi-step synthesis.

| Property | Value | Source |

| IUPAC Name | 3-(4-cyano-2-fluorophenyl)propanoic acid | [5] |

| CAS Number | Not explicitly assigned; structurally related compounds exist. | N/A |

| Molecular Formula | C₁₀H₈FNO₂ | [5] |

| Molecular Weight | 193.17 g/mol | [5] |

| Appearance | Expected to be a white to off-white solid. | Inferred |

| Predicted XlogP | 1.5 | [5] |

| Monoisotopic Mass | 193.05391 Da | [5] |

Synthesis Protocol for 3-(4-Cyano-2-fluorophenyl)propanoic acid

The following is a proposed, robust two-step synthetic protocol starting from commercially available 3-fluoro-4-bromobenzonitrile. This route leverages a Heck reaction followed by hydrolysis, a common and reliable method for carbon-carbon bond formation and subsequent functional group transformation.

Workflow for Synthesis

Sources

Technical Application Note: Scalable Manufacture of 3-(4-Cyano-2-fluorophenyl)propanoic acid

Executive Summary & Strategic Analysis

The target molecule, 3-(4-Cyano-2-fluorophenyl)propanoic acid , is a critical pharmacophore often utilized in the synthesis of androgen receptor antagonists (e.g., next-generation anti-prostate cancer agents) and PARP inhibitors.[1] Its structural core—a phenylpropanoic acid scaffold with specific ortho-fluoro and para-cyano substitution—presents a classic chemoselectivity challenge during scale-up.[1]

The Chemoselectivity Challenge

The primary difficulty in synthesizing this molecule at scale is the selective reduction of the cinnamic acid intermediate. The synthetic strategy must reduce the

-

The Nitrile (CN): Susceptible to reduction to a primary amine (

) under standard hydrogenation conditions. -

The Aryl-Fluorine (Ar-F): Susceptible to hydrodehalogenation (hydrogenolysis) under vigorous catalytic hydrogenation.[1]

Route Selection Strategy

We evaluated three potential routes based on atom economy, raw material cost, and impurity profiles.

| Route | Strategy | Scalability | Cost | Verdict |

| A | Knoevenagel Condensation + Selective Hydrogenation | High | Low | Primary Protocol |

| B | Heck Coupling (Ar-Br + Acrylic Acid) | Medium | High (Pd) | Secondary (Backup) |

| C | Friedel-Crafts Alkylation | Low | Low | Rejected (Regioselectivity issues) |

This guide details Route A , utilizing the Doebner Modification of the Knoevenagel Condensation , followed by a controlled catalytic hydrogenation . This pathway avoids expensive transition metal coupling partners and utilizes robust crystallization for purification, eliminating the need for process-scale chromatography.[1]

Synthetic Strategy Visualization

The following diagram outlines the critical process flow and decision gates for the synthesis.

Figure 1: Process flow diagram illustrating the Knoevenagel-Reduction sequence and critical control points for chemoselectivity.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(4-Cyano-2-fluorophenyl)acrylic acid

This step constructs the carbon skeleton via the condensation of the aldehyde with malonic acid.[1] The use of pyridine serves as both solvent and base, facilitating the in situ decarboxylation.[2]

Reagents:

-

4-Cyano-2-fluorobenzaldehyde (1.0 equiv)[1]

-

Malonic acid (1.5 equiv)

-

Pyridine (5.0 vol)

-

Piperidine (0.1 equiv)

Protocol:

-

Charge: To a reactor equipped with an overhead stirrer, reflux condenser, and internal temperature probe, charge 4-Cyano-2-fluorobenzaldehyde and Malonic acid.

-

Solvation: Add Pyridine. Stir to obtain a suspension.

-

Catalysis: Add Piperidine dropwise. Note: An exotherm of 5-10°C may occur.[1]

-

Reaction: Heat the mixture to 80–85°C .

-

Mechanism:[2][3][4][5][6][7][8] The reaction proceeds through an aldol-like condensation followed by dehydration and thermal decarboxylation.[1]

-

Monitoring: CO₂ evolution will be observed.[8] Maintain temperature until gas evolution ceases (approx. 4–6 hours). Monitor by HPLC for consumption of aldehyde (<1%).

-

-

Quench & Workup:

-

Cool the reaction mixture to 0–5°C.

-

Slowly add 6M HCl (aq) until pH < 2. Caution: Pyridine neutralization is exothermic.

-

A thick white precipitate (the acrylic acid intermediate) will form.

-

-

Isolation: Stir the slurry for 1 hour at 0°C. Filter the solid.

-

Wash: Wash the cake with water (3x) to remove pyridinium salts, followed by cold isopropanol (1x) to displace water.

-

Drying: Dry in a vacuum oven at 50°C.

Yield Expectation: 85–92% Appearance: White to off-white crystalline solid.[1]

Step 2: Selective Reduction to 3-(4-Cyano-2-fluorophenyl)propanoic acid

This is the Critical Process Parameter (CPP) phase.[1] We utilize a mild hydrogenation protocol. While nitriles can be reduced by Pd/C, the reaction kinetics for the alkene reduction are significantly faster at ambient pressure and temperature.

Reagents:

-

Intermediate Acrylic Acid (1.0 equiv)

-

10% Pd/C (50% wet) (5 wt% loading relative to substrate)

-

Ethyl Acetate (10 vol) or Tetrahydrofuran (THF)

-

Hydrogen gas (balloon or 1 atm line)

Protocol:

-

Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the Acrylic Acid intermediate in Ethyl Acetate.

-

Solvent Choice: Ethyl Acetate is preferred over Methanol. Protic solvents like MeOH can accelerate nitrile reduction or byproduct formation.

-

-

Inertion: Purge the vessel with Nitrogen (3 cycles) to remove oxygen.

-

Catalyst Charge: Add the Pd/C catalyst. Safety: Pd/C is pyrophoric; keep wet and under inert atmosphere.

-

Hydrogenation:

-

Purge with Hydrogen (3 cycles).

-

Pressurize to 1 atm (balloon pressure) or max 30 psi .

-

Stir vigorously at 20–25°C (Room Temperature) .

-

Do NOT heat. Heating promotes nitrile reduction.

-

-

Endpoint Control:

-

Monitor H₂ uptake. The reaction typically consumes 1 equivalent of H₂ within 2–4 hours.

-

IPC (In-Process Control): Check HPLC every hour. Stop reaction immediately when the Acrylic Acid is <0.5%.

-

Warning: If the reaction runs too long after alkene consumption, the impurity 3-(4-(aminomethyl)-2-fluorophenyl)propanoic acid will form.[1]

-

-

Filtration: Filter the mixture through a pad of Celite® or a sparkler filter to remove the catalyst. Wash the pad with EtOAc.

-

Concentration: Concentrate the filtrate under reduced pressure to roughly 20% volume.

-

Crystallization: Add n-Heptane (anti-solvent) slowly to the warm EtOAc solution until cloudiness persists. Cool to 0°C to crystallize the target acid.

-

Drying: Filter and dry at 45°C under vacuum.

Yield Expectation: 88–95% Purity: >98.5% (HPLC)

Analytical Data & Specifications

The following table summarizes the expected analytical signature for the final product.

| Test | Method | Specification / Expected Result |

| Appearance | Visual | White crystalline powder |

| Mass Spec | LC-MS (ESI-) | [M-H]⁻ = 192.05 (Calculated MW: 193.[1]17) |

| 1H NMR | DMSO-d6, 400 MHz | |

| IR Spectroscopy | ATR-FTIR | 2230 cm⁻¹ (CN stretch, distinct), 1710 cm⁻¹ (C=O acid), 1600-1580 cm⁻¹ (Ar) |

| Melting Point | DSC/Capillary | 128–132°C (Dependent on polymorph) |

Troubleshooting & Optimization

High Impurity: Des-fluoro analog[1]

-

Cause: Hydrogenolysis of the C-F bond.

-

Solution: This is rare at 1 atm/RT. If observed, switch catalyst to 5% Pt/C (sulfided) , which is more resistant to dehalogenation, or add a catalyst poison like Diphenylsulfide (trace amounts).

High Impurity: Amine (Nitrile reduction)

-

Cause: Over-reduction.

-

Solution:

-

Strictly limit H₂ pressure to 1 atm.

-

Stop reaction at 98% conversion rather than 100%.

-

Alternative Reductant: Use Ammonium Formate (3 equiv) with Pd/C in refluxing THF/MeOH. This "Transfer Hydrogenation" is often highly selective for C=C bonds over nitriles [1].

-

References

-

Pawar, H. S., Wagh, A. S., & Lalia, A. M. (2016). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid.[1][6] New Journal of Chemistry.

-

List, B. (2010). Knoevenagel Condensation. In: Science of Synthesis. Thieme Chemistry.

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

-

Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 170098-81-4.[1]

(Note: While specific patents exist for this exact CAS, the protocols above are derived from standard, validated methodologies for the "fluorocyanocinnamic acid" class of compounds found in the referenced literature.)

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. CN113214111A - Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone - Google Patents [patents.google.com]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Functionalization of 3-(4-Cyano-2-fluorophenyl)propanoic Acid in Drug Discovery

Introduction: Strategic Value of the 3-(4-Cyano-2-fluorophenyl)propanoic Acid Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. 3-(4-Cyano-2-fluorophenyl)propanoic acid emerges as a highly valuable starting material, embodying several key features that are advantageous for drug discovery. The propanoic acid moiety provides a versatile handle for the introduction of diverse functional groups, primarily through the formation of amides and esters, allowing for the systematic exploration of structure-activity relationships (SAR).

The true potential of this scaffold, however, lies in the electronic properties conferred by the substituted phenyl ring. The presence of a fluorine atom and a cyano group, both strongly electron-withdrawing, significantly influences the molecule's physicochemical properties. The ortho-fluoro substituent can enhance metabolic stability by blocking potential sites of oxidation and can also modulate the pKa of the carboxylic acid.[1] Furthermore, fluorine substitution is a well-established strategy to improve binding affinity and pharmacokinetic profiles of drug candidates.[1] The cyano group, a known bioisostere for various functional groups, can participate in key interactions with biological targets and can be a precursor for other functionalities. The strategic placement of these groups creates a unique electronic environment that can be exploited to achieve high potency and selectivity for a desired biological target.

This application note provides detailed protocols for the functionalization of 3-(4-Cyano-2-fluorophenyl)propanoic acid into a library of amides and esters, outlines a hypothetical screening cascade for the discovery of novel bioactive compounds, and offers insights into the rationale behind the chosen synthetic strategies.

Chemical Properties and Characterization of 3-(4-Cyano-2-fluorophenyl)propanoic acid

A thorough understanding of the starting material is critical for successful derivatization. The key physicochemical properties of 3-(4-Cyano-2-fluorophenyl)propanoic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈FNO₂ | PubChem |

| Molecular Weight | 193.17 g/mol | PubChem |

| Appearance | Off-white to pale yellow solid | Commercial Suppliers |

| Melting Point | 115-118 °C | Commercial Suppliers |

| pKa (predicted) | ~4.0 | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

Figure 1: Chemical Structure of 3-(4-Cyano-2-fluorophenyl)propanoic acid

Caption: Structure of 3-(4-Cyano-2-fluorophenyl)propanoic acid.

Functionalization Strategies and Protocols

The primary functionalization of 3-(4-Cyano-2-fluorophenyl)propanoic acid involves the transformation of the carboxylic acid group into amides and esters. The electron-withdrawing nature of the substituted phenyl ring can decrease the nucleophilicity of the carboxylate, necessitating robust coupling conditions.

Protocol 1: Amide Library Synthesis via Carbodiimide Coupling

This protocol describes a general and reliable method for the synthesis of a diverse amide library using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent in the presence of Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency.

Rationale for Reagent Selection: The EDC/HOBt system is a widely used and effective method for amide bond formation.[2] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions and racemization. This two-step, one-pot process is generally high-yielding and tolerant of a wide range of functional groups.[2]

Experimental Workflow:

Caption: Workflow for amide library synthesis.

Step-by-Step Protocol:

-

To a solution of 3-(4-Cyano-2-fluorophenyl)propanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) at 0 °C, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add the desired amine (1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide.

Exemplary Amide Derivatives and Predicted Characterization Data: